

# Aprotinin vs. Amicar: A Comparative Review of Antifibrinolytic Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **Aprotinin** and Amicar (aminocaproic acid), two antifibrinolytic agents used to reduce perioperative bleeding. This analysis is based on a comprehensive review of clinical trial data, focusing on their performance in cardiac, liver, and orthopedic surgeries.

## **Executive Summary**

Aprotinin, a broad-spectrum serine protease inhibitor, and Amicar (aminocaproic acid), a lysine analog, are both effective in reducing blood loss and the need for transfusions in major surgeries.[1] While some studies suggest Aprotinin may be more potent in reducing blood loss, particularly in high-dose applications, Amicar has demonstrated comparable efficacy in many instances, especially concerning transfusion requirements.[2][3] Concerns regarding the adverse event profile of Aprotinin, including an increased risk of renal dysfunction and mortality in certain patient populations, have led to a preference for lysine analogs like Amicar in many clinical settings.[4][5][6] The significantly lower cost of Amicar also contributes to its favorable position in cost-benefit analyses.[7]

## **Mechanism of Action**

**Aprotinin** and Amicar reduce bleeding by inhibiting fibrinolysis, the process of clot breakdown. However, their mechanisms of action differ significantly. **Aprotinin** is a broad-spectrum inhibitor of serine proteases, including plasmin and kallikrein.[8][9] By inhibiting these enzymes, **Aprotinin** prevents the degradation of fibrin clots and also modulates the inflammatory response associated with surgery.[8]



Amicar, a synthetic lysine analog, acts by competitively inhibiting the binding of plasminogen and plasmin to fibrin.[8][10] This prevents the activation of plasminogen to plasmin and the subsequent breakdown of the fibrin clot.[10]





Click to download full resolution via product page

**Diagram 1:** Mechanism of Action of **Aprotinin** and Amicar.

# **Comparative Efficacy in Cardiac Surgery**

Numerous studies have compared the efficacy of **Aprotinin** and Amicar in reducing bleeding and transfusion needs in patients undergoing cardiac surgery.



| Outcome<br>Measure                                 | Aprotinin<br>(High-Dose)                                   | Aprotinin<br>(Low-Dose)           | Amicar<br>(Aminocaproic<br>Acid)  | Placebo/Contr<br>ol |
|----------------------------------------------------|------------------------------------------------------------|-----------------------------------|-----------------------------------|---------------------|
| Total Blood Loss<br>Reduction                      | 53% reduction vs. placebo                                  | 35% reduction vs. placebo         | 35% reduction vs. placebo         | -                   |
| Packed Red Blood Cell (pRBC) Transfusion Reduction | 62% reduction<br>vs. placebo                               | -                                 | 61% reduction<br>vs. placebo      | -                   |
| Proportion of Patients Transfused                  | Odds Ratio: 0.28<br>vs. placebo                            | -                                 | Odds Ratio: 0.32<br>vs. placebo   | -                   |
| Re-exploration for Bleeding                        | Statistically significant reduction (OR: 0.39 vs. placebo) | Not statistically significant[11] | Not statistically significant[11] | -                   |

#### Key Findings:

- High-dose **aprotinin** demonstrated a greater reduction in total blood loss compared to both low-dose **aprotinin** and aminocaproic acid.[2][3]
- Both high-dose **aprotinin** and aminocaproic acid showed nearly identical and substantial reductions in the need for red blood cell transfusions.[2]
- Only high-dose **aprotinin** was found to significantly reduce the rate of re-exploration for bleeding.[2][3]
- In a direct comparison, high-dose **aprotinin** resulted in significantly less total blood loss than aminocaproic acid, though transfusion requirements were not always different.[3][4]

## **Efficacy in Other Surgical Settings**







Liver Transplantation: In liver transplantation, both **Aprotinin** and Amicar have been shown to be effective in reducing blood product consumption.[12] One study found that patients receiving Amicar had the lowest intraoperative blood loss and required the fewest plasma transfusions compared to those receiving **Aprotinin** or no antifibrinolytic agent.[13] This study also noted a trend toward improved graft and patient survival in the Amicar group.[13]

Orthopedic Surgery: In primary total hip arthroplasty, both **Aprotinin** and Amicar were effective in reducing postoperative blood loss compared to placebo.[14] **Aprotinin** led to a 60% reduction in blood loss, while Amicar resulted in a 53% reduction.[14] However, neither drug significantly reduced the need for perioperative transfusions in this patient population.[14]

# **Safety Profile Comparison**

The safety profiles of **Aprotinin** and Amicar have been a subject of extensive research, with several meta-analyses raising concerns about **Aprotinin**.



| Adverse Event             | Aprotinin                                                                                                                                                                                                                                        | Amicar (Aminocaproic<br>Acid)                                                                       |  |
|---------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|--|
| Mortality                 | Some studies suggest an increased risk, particularly in low to intermediate-risk cardiac surgery patients compared to lysine analogues.[5] Other meta-analyses found no significant difference compared to placebo or lysine analogues. [15][16] | No significant effect on mortality risk compared to placebo.[17]                                    |  |
| Myocardial Infarction     | No significant difference in risk compared to placebo or lysine analogues.[4][15]                                                                                                                                                                | No significant difference in risk compared to placebo.[11]                                          |  |
| Stroke                    | Some analyses showed a trend towards a reduced risk of stroke, but this was not consistently statistically significant.                                                                                                                          | Showed a trend towards a reduced risk of stroke, but this was not statistically significant.        |  |
| Renal Dysfunction/Failure | High-dose aprotinin is associated with a significantly increased risk of renal dysfunction.[3][4]                                                                                                                                                | No significant association with an increased risk of renal dysfunction.[11]                         |  |
| Thrombotic Events         | Concerns have been raised, though large meta-analyses have not consistently shown an increased risk compared to lysine analogues.[18]                                                                                                            | Generally considered to have<br>a lower risk of thrombotic<br>events compared to Aprotinin.<br>[19] |  |

# **Experimental Protocols**

The methodologies of key clinical trials comparing **Aprotinin** and Amicar vary, but generally follow a similar structure.





Click to download full resolution via product page

**Diagram 2:** Generalized Experimental Workflow for Comparative Trials.

#### **Example Dosing Regimens:**

Aprotinin (High-Dose): A common regimen involves a total dose of 6 x 10<sup>6</sup> kallikrein inactivator units (KIU).



- Aprotinin (Low-Dose): Doses can range from 1 to 3 million KIU.[11]
- Amicar (Aminocaproic Acid): A typical total dose is around 270 mg/kg.[7] Another regimen is a 10g bolus over 30 minutes followed by 5g over 3 hours.[14]

Inclusion and Exclusion Criteria: Studies typically include adult patients undergoing specific major surgeries, such as primary or repeat cardiac operations, liver transplantation, or total hip arthroplasty.[2][13][14] Exclusion criteria often include patients with pre-existing renal insufficiency, coagulopathies, or a known allergy to the study drugs.

Outcome Measures: Primary outcomes in these studies consistently include:

- Total postoperative blood loss.[2]
- The volume of packed red blood cells and other blood products transfused.[2][13]
- The proportion of patients requiring a blood transfusion.
- The incidence of re-exploration for bleeding.[2]
- Adverse events, including mortality, myocardial infarction, stroke, and renal failure.[2][4]

### Conclusion

Both **Aprotinin** and Amicar are effective antifibrinolytic agents that can significantly reduce perioperative blood loss and transfusion requirements. While high-dose **Aprotinin** may offer a slight advantage in reducing total blood loss in some settings, Amicar demonstrates comparable efficacy in decreasing the need for blood transfusions.[2] The significant safety concerns associated with **Aprotinin**, particularly the increased risk of renal dysfunction, coupled with its higher cost, position Amicar as a more favorable option in many clinical scenarios.[4][7] For researchers and drug development professionals, the choice between these agents should be guided by a careful consideration of the specific surgical context, patient risk factors, and a thorough cost-benefit analysis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Antifibrinolytics in liver surgery PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Aprotinin May Increase Mortality in Low and Intermediate Risk but Not in High Risk Cardiac Surgical Patients Compared to Tranexamic Acid and ε-Aminocaproic Acid – A Meta-Analysis of Randomised and Observational Trials of over 30.000 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The debate on antifibrinolytics in liver transplantation: always, never, or sometimes? PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.uky.edu [scholars.uky.edu]
- 8. Antifibrinolytic Agents: Aprotinin, and Desmopressin PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Is epsilon-aminocaproic acid as effective as aprotinin in reducing bleeding with cardiac surgery: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Qualityassessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Aprotinin reduces the need for blood products during liver transplantation PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aminocaproic Acid (amicar) as an alternative to aprotinin (trasylol) in liver transplantation PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aprotinin and epsilon aminocaproic acid are effective in reducing blood loss after primary total hip arthroplasty--a prospective randomized double-blind placebo-controlled study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. the-safety-of-aprotinin-and-lysine-derived-antifibrinolytic-drugs-in-cardiac-surgery-ameta-analysis Ask this paper | Bohrium [bohrium.com]
- 16. cmaj.ca [cmaj.ca]
- 17. ahajournals.org [ahajournals.org]
- 18. Antifibrinolytics in major orthopaedic surgery PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. Effect of Aprotinin, Tranexamic Acid, and Aminocaproic Acid on Blood Loss Page 4 [medscape.com]
- To cite this document: BenchChem. [Aprotinin vs. Amicar: A Comparative Review of Antifibrinolytic Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3434849#literature-review-of-studies-comparing-aprotinin-and-amicar]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com